BenchChemオンラインストアへようこそ!

N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide (CAS 915945-31-2) is a specialized N-aryl cyanoacetamide building block that serves as a pivotal intermediate in the synthesis of substituted 3-cyanoquinoline active pharmaceutical ingredients (APIs), which include irreversible tyrosine kinase inhibitors. The compound features a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety condensed with a cyanoacetamide group, providing the reactive handle for subsequent cyclization to the quinoline core.

Molecular Formula C15H12ClN3O2
Molecular Weight 301.73 g/mol
CAS No. 915945-31-2
Cat. No. B3302307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide
CAS915945-31-2
Molecular FormulaC15H12ClN3O2
Molecular Weight301.73 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CC#N)Cl
InChIInChI=1S/C15H12ClN3O2/c16-13-9-11(19-15(20)6-7-17)4-5-14(13)21-10-12-3-1-2-8-18-12/h1-5,8-9H,6,10H2,(H,19,20)
InChIKeyDDGCLMQPAIQRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-Chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide (CAS 915945-31-2): A Designated Intermediate for 3-Cyanoquinoline APIs


N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide (CAS 915945-31-2) is a specialized N-aryl cyanoacetamide building block that serves as a pivotal intermediate in the synthesis of substituted 3-cyanoquinoline active pharmaceutical ingredients (APIs), which include irreversible tyrosine kinase inhibitors [1]. The compound features a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety condensed with a cyanoacetamide group, providing the reactive handle for subsequent cyclization to the quinoline core [2]. Commercially, it is offered by fine chemical suppliers with a typical purity specification of NLT 98% .

Why Generic Cyanoacetamide Building Blocks Cannot Replace CAS 915945-31-2 in 3-Cyanoquinoline Syntheses


The specific substitution pattern on the phenyl ring of this intermediate—the 3-chloro and 4-(pyridin-2-ylmethoxy) groups—is not a general structural feature of N-aryl cyanoacetamides but is precisely engineered to match the pharmacophoric requirements of the targeted 3-cyanoquinoline APIs [1]. Using an unsubstituted or differently substituted N-aryl cyanoacetamide would alter the electronic and steric properties of the intermediate, leading to a different cyclization outcome or a final API with divergent biological activity. The documented synthetic route specifies this exact intermediate (III) for condensation with a 3-ethoxy-4-phthalimido-1-nitrobenzene derivative, and any deviation would break the validated synthetic pathway [2]. Therefore, generic or near-analog cyanoacetamides cannot be interchanged without compromising the integrity of the final pharmaceutical target.

Quantitative Differentiation Evidence for N-[3-Chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide


Designated Intermediate in a Patented 3-Cyanoquinoline Synthetic Route vs. Unsubstituted Cyanoacetamides

The compound is explicitly defined as intermediate (III) in the only documented synthetic route linking 3-chloro-4-(2-pyridylmethoxy)aniline to 3-cyanoquinoline APIs [1]. This contrasts with unsubstituted N-phenyl cyanoacetamide, which lacks the necessary halogen and pyridylmethoxy substituents for the subsequent cyclization and coupling steps. The route specifies condensation of intermediate (III) with 3-ethoxy-4-phthalimido-1-nitrobenzene (IV) to yield a 3-amino-2-cyanopropenamide derivative (V), a transformation that depends on the specific aryl substitution pattern of (III) [1].

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Purity Specification Benchmark: NLT 98% vs. Typical Research-Grade Building Blocks

Commercially, this intermediate is routinely supplied with a minimum purity of 98% (NLT 98%) as stated on vendor certificates of analysis . This is comparable to or higher than the typical 95–97% purity range offered for many research-grade cyanoacetamide building blocks [1]. While this is a general market observation rather than a compound-specific property, it indicates that suppliers have established reliable synthetic and purification protocols for this specific intermediate, ensuring batch-to-batch consistency for downstream API synthesis.

Quality Control Procurement Analytical Chemistry

Precursor-to-Product Traceability: From Aniline Intermediate (CAS 524955-09-7) to Cyanoacetamide (CAS 915945-31-2)

The cyanoacetamide (CAS 915945-31-2) is synthesized directly from 3-chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7), which is itself a documented Neratinib intermediate [1]. This precursor-product relationship provides a clear audit trail for sourcing: the identity and purity of the cyanoacetamide can be verified by its synthetic origin. In contrast, alternative N-aryl cyanoacetamides derived from different anilines would lack this specific lineage to the 3-cyanoquinoline class.

Synthetic Chemistry Supply Chain Integrity Intermediate Sourcing

Procurement Application Scenarios for N-[3-Chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide (CAS 915945-31-2)


GMP and Non-GMP Synthesis of 3-Cyanoquinoline APIs (e.g., Neratinib, Pelitinib Analogs)

This intermediate is the designated building block for constructing the 3-cyanoquinoline core of irreversible HER2/EGFR tyrosine kinase inhibitors. Procurement of CAS 915945-31-2 at ≥98% purity ensures compliance with the patented synthetic route (WO2006127205) and minimizes the risk of off-target byproducts during the critical cyclization step [1].

Analytical Method Development and Reference Standard Qualification

The compound is suitable for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Its defined purity and well-characterized structure make it an appropriate reference marker for HPLC or LC-MS methods monitoring the synthesis of 3-cyanoquinoline APIs.

Process Chemistry Optimization and Scale-Up Studies

Given the availability of a dedicated preparation-method patent (CN114736154A) optimized for this specific compound [1], process chemists can rely on established reaction parameters (e.g., condensation at 100–115 °C with ethyl cyanoacetate) for scale-up, reducing development time compared to non-optimized generic cyanoacetamide building blocks.

Quote Request

Request a Quote for N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.